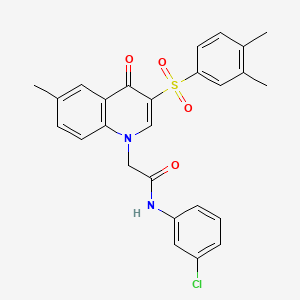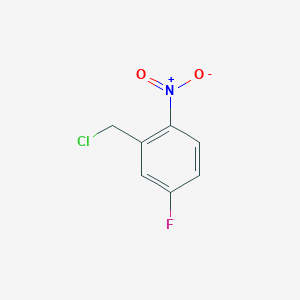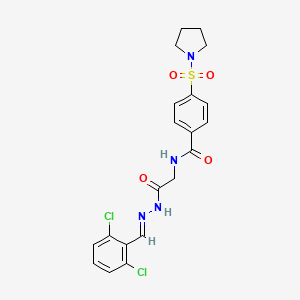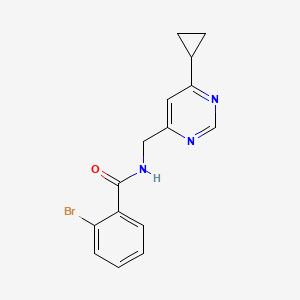
N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Based on its name, this compound likely has a complex structure with multiple functional groups. It likely has a pyridine ring attached to a cyclopropyl group via a methylene (-CH2-) bridge, and a fluorine atom and an isonicotinamide group attached to the third position of the pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, the cyclopropyl group, and the fluorine atom. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The cyclopropyl group is strained and can undergo ring-opening reactions. The fluorine atom is highly electronegative and can influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties like solubility, melting point, boiling point, and stability.Mecanismo De Acción
N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide is a potent inhibitor of the bromodomain and extraterminal (BET) family of proteins, specifically BRD4. BRD4 is a key regulator of gene transcription and is overexpressed in many types of cancer. By inhibiting BRD4, this compound disrupts the transcriptional program of cancer cells, leading to growth inhibition and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may have implications for the treatment of inflammatory diseases. This compound has also been shown to improve glucose metabolism in preclinical models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide is its potency and specificity for BRD4, which makes it a useful tool for studying the role of BRD4 in cancer and other diseases. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide. One area of interest is the development of more soluble analogs of this compound that can be administered more easily in vivo. Another area of interest is the combination of this compound with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-cancer effects. Finally, the role of this compound in other diseases, such as inflammatory diseases or diabetes, warrants further investigation.
Métodos De Síntesis
The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide involves a multi-step process that begins with the reaction of 5-cyclopropylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-fluoroisonicotinamide in the presence of a base to yield this compound. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy.
Safety and Hazards
Propiedades
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c16-14-9-17-4-3-13(14)15(20)19-7-10-5-12(8-18-6-10)11-1-2-11/h3-6,8-9,11H,1-2,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCVJNHKHMFHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-Fluorophenyl)-2-furyl]methylamine](/img/structure/B2878263.png)
![N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2878268.png)


![4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzenesulfonamide](/img/structure/B2878271.png)
![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2878273.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2878276.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2878278.png)
![1-(4-Ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2878282.png)

![2-Amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile](/img/structure/B2878285.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2878286.png)